
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one is a complex organic compound that features a phenothiazine core structure. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one typically involves the chloroacetylation of phenothiazine to produce 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and stringent quality control measures to ensure product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenothiazine core, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets. It acts as an antagonist on dopaminergic and serotonergic receptors, which contributes to its potential antipsychotic effects. Additionally, it may interact with histaminergic and muscarinic receptors, influencing its sedative and antiemetic properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: Shares the phenothiazine core and exhibits similar pharmacological properties.
1-(10H-phenothiazin-2-yl)ethanone: Another phenothiazine derivative with comparable chemical behavior.
Uniqueness
2-Cyclohexyl-1-(10H-phenothiazin-10-YL)ethan-1-one is unique due to the presence of the cyclohexyl group, which may enhance its lipophilicity and influence its interaction with biological membranes, potentially altering its pharmacokinetic and pharmacodynamic profiles.
Propiedades
Número CAS |
828266-43-9 |
|---|---|
Fórmula molecular |
C20H21NOS |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C20H21NOS/c22-20(14-15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)23-19-13-7-5-11-17(19)21/h4-7,10-13,15H,1-3,8-9,14H2 |
Clave InChI |
SLWHZOXMZPOFEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-{2-[4-(3,4,5-Trimethylhexan-2-YL)phenoxy]ethoxy}ethoxy)acetic acid](/img/structure/B12537006.png)

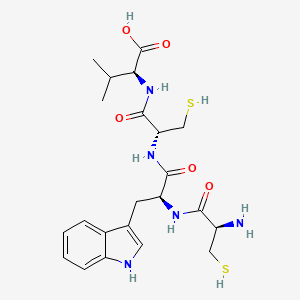
![[3-(Propan-2-yl)phenyl]methanethiol](/img/structure/B12537022.png)
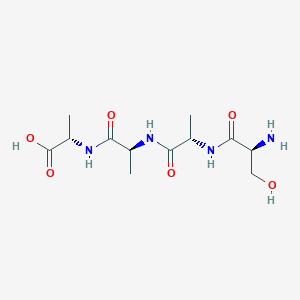
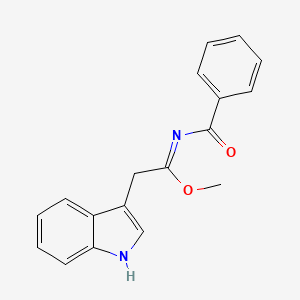
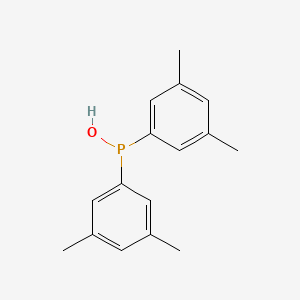
![5-[(4-phenylphenyl)sulfonylmethyl]-2H-tetrazole](/img/structure/B12537048.png)
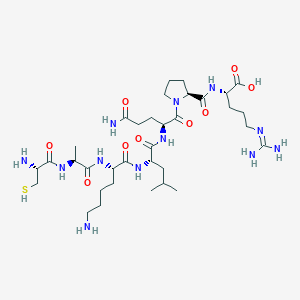
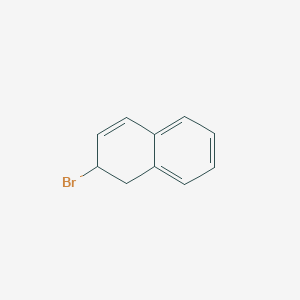
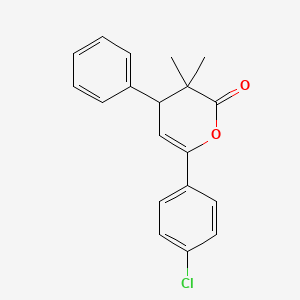
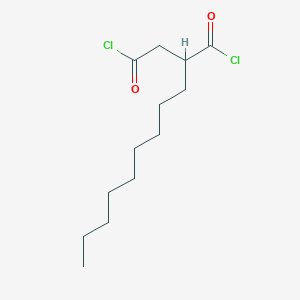
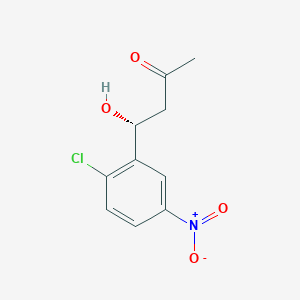
-](/img/structure/B12537098.png)
